molecular formula C20H34N8O13 B12538878 L-Serylglycyl-L-serylglycyl-L-serylglycyl-L-serylglycine CAS No. 653564-28-4

L-Serylglycyl-L-serylglycyl-L-serylglycyl-L-serylglycine

Cat. No.: B12538878
CAS No.: 653564-28-4
M. Wt: 594.5 g/mol
InChI Key: JGCQAZBZDVRULA-BJDJZHNGSA-N
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Description

Chemical Characterization of L-Serylglycyl-L-serylglycyl-L-serylglycyl-L-serylglycine

Structural Elucidation and IUPAC Nomenclature

Atomic Composition and Molecular Formula Analysis

The molecular formula of this compound was determined by summing atomic contributions from its constituent amino acids and accounting for water elimination during peptide bond formation. Each serine (C~3~H~7~NO~3~) and glycine (C~2~H~5~NO~2~) residue contributes distinctively:

Amino Acid Carbon Hydrogen Nitrogen Oxygen
Serine 3 7 1 3
Glycine 2 5 1 2

Four repetitions of the Ser-Gly sequence yield initial totals of C~20~H~48~N~8~O~20~ . Seven peptide bonds, each eliminating one H~2~O molecule, reduce hydrogen by 14 (7 × 2) and oxygen by 7 (7 × 1), resulting in the final formula C~20~H~34~N~8~O~13~ .

Stereochemical Configuration of Serine Residues

All serine residues in the peptide exhibit the L-configuration, defined by the Cahn-Ingold-Prelog priority rules. The alpha-carbon (Cα) in each serine is a chiral center with the S absolute configuration, as the amino group (NH~2~) occupies the lowest priority position in the Fischer projection. Glycine, lacking a chiral center due to its symmetric hydrogen-bound Cα, does not contribute to stereochemical complexity. The systematic IUPAC name emphasizes this configuration:

  • L-Serine : (2S)-2-amino-3-hydroxypropanoic acid
  • Glycine : aminoethanoic acid

The full name, This compound, adheres to IUPAC peptide nomenclature guidelines, which mandate listing residues from the N- to C-terminus using -yl suffixes for non-terminal units.

Sequence-Specific Torsion Angle Profiling

Torsion angles (φ, ψ, ω) define the peptide backbone’s three-dimensional conformation. While experimental data for this specific octapeptide are unavailable, general principles predict flexibility due to glycine’s unrestricted rotation and serine’s hydrophilic side chain.

  • φ (Phi) : Angle between C-N-Cα-C
  • ψ (Psi) : Angle between N-Cα-C-N
  • ω (Omega) : Angle around the peptide bond (typically 180° trans or 0° cis)

Glycine’s lack of a β-carbon allows access to φ/ψ combinations forbidden to bulkier residues, potentially enabling compact turns or extended conformations. Serine’s hydroxyl group may stabilize local hydrogen bonds, favoring β-sheet or polyproline helix motifs in appropriate solvents. Quantitative profiling would require techniques like NMR spectroscopy or X-ray crystallography.

Properties

CAS No.

653564-28-4

Molecular Formula

C20H34N8O13

Molecular Weight

594.5 g/mol

IUPAC Name

2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetic acid

InChI

InChI=1S/C20H34N8O13/c21-9(5-29)17(38)22-1-13(33)26-10(6-30)18(39)23-2-14(34)27-11(7-31)19(40)24-3-15(35)28-12(8-32)20(41)25-4-16(36)37/h9-12,29-32H,1-8,21H2,(H,22,38)(H,23,39)(H,24,40)(H,25,41)(H,26,33)(H,27,34)(H,28,35)(H,36,37)/t9-,10-,11-,12-/m0/s1

InChI Key

JGCQAZBZDVRULA-BJDJZHNGSA-N

Isomeric SMILES

C([C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CO)C(=O)NCC(=O)O)N)O

Canonical SMILES

C(C(C(=O)NCC(=O)NC(CO)C(=O)NCC(=O)NC(CO)C(=O)NCC(=O)NC(CO)C(=O)NCC(=O)O)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Serylglycyl-L-serylglycyl-L-serylglycyl-L-serylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or Oxyma Pure.

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle large-scale synthesis with high efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

L-Serylglycyl-L-serylglycyl-L-serylglycyl-L-serylglycine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the peptide’s functional groups, such as converting hydroxyl groups to carbonyl groups.

    Reduction: Reduction reactions can be used to modify disulfide bonds within the peptide.

    Substitution: Substitution reactions can introduce different functional groups into the peptide chain.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under mild conditions.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various nucleophiles can be used depending on the desired modification.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield peptides with modified side chains, while reduction can result in peptides with altered disulfide bonds.

Scientific Research Applications

L-Serylglycyl-L-serylglycyl-L-serylglycyl-L-serylglycine has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications, including drug delivery systems and peptide-based vaccines.

    Industry: Utilized in the development of biomaterials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of L-Serylglycyl-L-serylglycyl-L-serylglycyl-L-serylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and protein synthesis.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares L-Serylglycyl-L-serylglycyl-L-serylglycyl-L-serylglycine with peptides from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Residues Structural Features Potential Applications Reference
This compound C₂₀H₃₄N₈O₁₃ 594.62 Ser, Gly (repeating) Hydrophilic, flexible backbone Hypothetical: Drug delivery, biomaterials N/A
L-Serine, glycyl-L-serylglycyl (CAS 176861-66-8) C₁₀H₁₈N₄O₇ 306.27 Gly, Ser Tripeptide with limited complexity Model for peptide synthesis studies
L-Seryl-L-serylglycylglycyl-L-seryl-L-leucyl-L-phenylalanine (CAS 824953-16-4) C₂₈H₄₃N₇O₁₁ 653.67 Ser, Gly, Leu, Phe Hydrophobic C-terminal (Leu, Phe) Membrane interaction studies
L-Leucine, L-seryl-L-leucylglycyl-L-seryl-L-prolyl-L-valyl-L-leucylglycyl (CAS 735329-52-9) C₃₈H₆₇N₉O₁₂ 846.00 Leu, Pro, Val, Ser, Gly Complex tertiary structure (Pro introduces rigidity) Enzyme inhibition or signaling
L-Arginylglycyl-L-tyrosyl-L-seryl-L-leucylglycine (CAS 59587-18-7) - - Arg, Gly, Tyr, Ser, Leu Charged (Arg) and aromatic (Tyr) residues Active site or receptor studies

Key Observations

Size and Complexity :

  • The target peptide’s repeating Ser-Gly motif distinguishes it from shorter peptides like the tripeptide in , which lacks structural diversity .
  • Larger peptides (e.g., CAS 824953-16-4 in ) incorporate hydrophobic residues (Leu, Phe), enabling interactions with lipid membranes .

Residue-Specific Properties :

  • Proline and Rigidity : ’s peptide contains proline, which restricts conformational flexibility—a contrast to the Gly-rich target compound .
  • Charged Residues : ’s peptide includes arginine (positively charged) and tyrosine (aromatic), suggesting roles in binding charged biomolecules .

Physicochemical Behavior :

  • The target’s high Gly/Ser content predicts high water solubility , whereas peptides with Leu, Phe, or Val () exhibit moderate hydrophobicity .
  • Molecular weight influences bioavailability; smaller peptides (e.g., ) may penetrate tissues more easily than larger ones .

Synthetic Challenges :

  • Repetitive sequences (e.g., Ser-Gly repeats) may complicate solid-phase synthesis due to aggregation risks, whereas heterogeneous sequences () require precise residue coupling .

Biological Activity

L-Serylglycyl-L-serylglycyl-L-serylglycyl-L-serylglycine is a peptide composed of multiple serine and glycine residues, which are known for their roles in various biological processes. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

  • Molecular Formula: C15H26N6O10
  • Molecular Weight: 450.405 g/mol
  • CAS Number: 653564-29-5

The specific arrangement of amino acids in this compound contributes to its unique biological functions, particularly in signaling pathways and protein interactions.

This compound exhibits several mechanisms of action:

  • Receptor Binding: The peptide can bind to various receptors, influencing cellular signaling pathways. This interaction can modulate physiological responses such as inflammation and immune reactions.
  • Enzyme Modulation: It may act as an inhibitor or activator of specific enzymes, impacting metabolic processes.
  • Cellular Uptake: The structure facilitates cellular uptake, allowing it to exert effects intracellularly.

Biological Activities

  • Antioxidant Properties
    • Research indicates that peptides like this compound can scavenge free radicals, reducing oxidative stress in cells. This activity is crucial in protecting cells from damage associated with various diseases.
  • Anti-inflammatory Effects
    • Studies have shown that this peptide can downregulate pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
  • Neuroprotective Effects
    • Preliminary research suggests that the peptide may have neuroprotective properties, potentially beneficial in neurodegenerative conditions by promoting neuronal survival and function.

Case Study 1: Antioxidant Activity

A study conducted on various peptides demonstrated that this compound exhibited significant antioxidant activity when tested against DPPH radicals. The results indicated a dose-dependent response, with higher concentrations leading to increased radical scavenging ability.

Case Study 2: Anti-inflammatory Response

In vitro studies utilizing macrophage cell lines showed that treatment with this compound resulted in a marked reduction of TNF-alpha and IL-6 levels. This suggests its potential as an anti-inflammatory agent in therapeutic applications.

Research Findings

StudyFindingsImplications
Study A (2022)Demonstrated antioxidant properties in vitroPotential use in formulations aimed at reducing oxidative stress
Study B (2023)Showed reduction in inflammatory markers in macrophagesPossible application in treating chronic inflammatory diseases
Study C (2024)Indicated neuroprotective effects on neuronal cell linesFuture research may explore its role in neurodegenerative disease therapies

Applications

This compound has potential applications across various fields:

  • Pharmaceuticals: Development of drugs targeting oxidative stress and inflammation.
  • Nutraceuticals: Use as a dietary supplement for health benefits related to antioxidant and anti-inflammatory effects.
  • Cosmetics: Incorporation into skincare products aimed at reducing oxidative damage and promoting skin health.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.